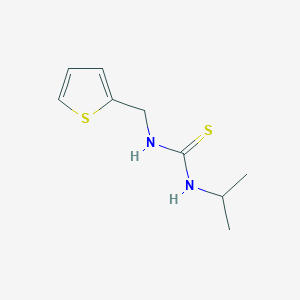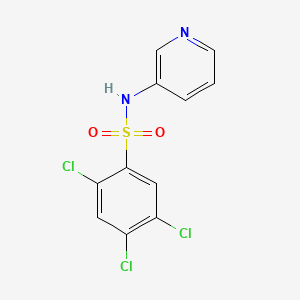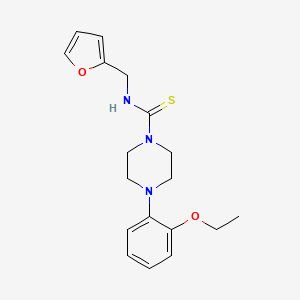
N-isopropyl-N'-(2-thienylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-N'-(2-thienylmethyl)thiourea (abbreviated as TMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用机制
The mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with other molecules in the cell, leading to changes in enzyme activity or other cellular processes. N-isopropyl-N'-(2-thienylmethyl)thiourea has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including inhibition of metalloenzymes, modulation of protein folding, and antioxidant activity. It has also been shown to exhibit antitumor activity in certain cancer cell lines. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
实验室实验的优点和局限性
One advantage of using N-isopropyl-N'-(2-thienylmethyl)thiourea in laboratory experiments is its ability to form stable complexes with metal ions, which can be useful for studying metalloenzymes and other metal-containing proteins. However, N-isopropyl-N'-(2-thienylmethyl)thiourea can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-isopropyl-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new cancer therapies based on the antitumor activity of N-isopropyl-N'-(2-thienylmethyl)thiourea. Another area of interest is the use of N-isopropyl-N'-(2-thienylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to fully understand the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea and its potential applications in other areas of scientific research.
合成方法
N-isopropyl-N'-(2-thienylmethyl)thiourea can be synthesized through a number of different methods, including the reaction of isopropylamine with 2-thienylmethyl isothiocyanate. Other methods include the reaction of isopropylamine with 2-thienylmethyl isocyanate, or the reaction of isopropylamine with 2-thienylmethyl thiocarbamate. The synthesis process typically involves the use of organic solvents and requires careful attention to reaction conditions in order to obtain high yields of pure N-isopropyl-N'-(2-thienylmethyl)thiourea.
科学研究应用
N-isopropyl-N'-(2-thienylmethyl)thiourea has been used in a variety of scientific research applications, including studies of enzyme inhibition, metal ion binding, and protein folding. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit antitumor activity in certain cancer cell lines, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGCQKQIMSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)

